Cas no 6516-91-2 (3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl-
- 3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- 6516-91-2
- Z1495921309
- 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- CS-0223745
- DTXSID70504929
- EN300-116532
- AKOS033384803
- SCHEMBL8853352
-
- Inchi: 1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)
- InChI Key: SQVZWOGDKSYYIC-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NC(C(C)C1)=O
Computed Properties
- Exact Mass: 193.05623
- Monoisotopic Mass: 193.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 29.1
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B101523-10mg |
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
6516-91-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B101523-50mg |
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
6516-91-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B101523-100mg |
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
6516-91-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AD13520-2.5g |
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
6516-91-2 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AD13520-5g |
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
6516-91-2 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| Aaron | AR006QRG-50mg |
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl- |
6516-91-2 | 95% | 50mg |
$265.00 | 2025-01-23 | |
| Aaron | AR006QRG-100mg |
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl- |
6516-91-2 | 95% | 100mg |
$379.00 | 2025-01-23 | |
| Aaron | AR006QRG-250mg |
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl- |
6516-91-2 | 95% | 250mg |
$530.00 | 2025-01-23 | |
| Aaron | AR006QRG-1g |
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl- |
6516-91-2 | 95% | 1g |
$1047.00 | 2025-01-23 | |
| Aaron | AR006QRG-500mg |
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-methyl- |
6516-91-2 | 95% | 500mg |
$822.00 | 2025-01-23 |
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Introduction to 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 6516-91-2)
3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 6516-91-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the benzothiazepine class, a scaffold renowned for its broad spectrum of biological activities. The structural uniqueness of this compound lies in its fused ring system consisting of a benzene ring linked to a thiazepine ring, further substituted with a methyl group at the 3-position and a carbonyl group at the 4-position. Such structural features contribute to its distinctive pharmacophoric properties, making it a subject of intense interest in drug discovery and development.
The 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one structure exhibits notable chemical stability and reactivity patterns typical of benzothiazepine derivatives. The presence of the tetrahydro moiety enhances the lipophilicity of the molecule, facilitating its interaction with biological targets. This compound has been extensively studied for its potential pharmacological effects, particularly in modulating central nervous system (CNS) functions. The benzothiazepine core is known to interact with various neurotransmitter receptors and ion channels, suggesting applications in treating neurological disorders such as epilepsy, depression, and anxiety.
Recent advancements in medicinal chemistry have highlighted the importance of 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one as a lead compound for designing novel therapeutic agents. Researchers have leveraged computational modeling and high-throughput screening techniques to explore its binding affinity with diverse biological targets. Notably, studies have demonstrated its potential as an antagonist for certain GABA receptor subtypes, which are critical in regulating neuronal excitability. This finding aligns with emerging research trends aimed at developing next-generation anxiolytics and anticonvulsants with improved efficacy and reduced side effects.
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic pathways include cyclization reactions followed by functional group modifications such as methylation and oxidation. The use of advanced catalytic systems has further refined these processes, enabling scalable production suitable for preclinical and clinical studies. The chemical purity of this compound is paramount to its biological activity; thus rigorous analytical techniques like HPLC and NMR spectroscopy are employed to verify its structural integrity.
In the context of drug development pipelines, 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been investigated in both preclinical models and early-stage clinical trials. Preclinical studies have revealed promising results regarding its ability to modulate neuronal signaling pathways associated with mood regulation and seizure control. For instance, animal models have shown significant reductions in anxiety-like behaviors when treated with derivatives of this compound. These findings have spurred interest among pharmaceutical companies looking to develop innovative treatments for CNS disorders without relying solely on traditional psychoactive drugs.
The molecular diversity inherent in benzothiazepine derivatives, including 3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, continues to inspire novel synthetic strategies aimed at optimizing pharmacokinetic profiles. Researchers are exploring structure-based drug design approaches that leverage computational chemistry tools to predict how minor modifications can enhance bioavailability or selectivity for specific therapeutic targets. Such efforts are critical in addressing challenges associated with drug delivery systems and minimizing off-target effects—a key concern when developing CNS-active agents.
The growing body of evidence supporting the therapeutic potential of 3-methyl-2H-tetrazolo[5',6':0][1',2']benzothiophene derivatives underscores their importance as chemical probes for understanding CNS pathophysiology. By studying compounds like this one, scientists can gain insights into how disruptions in neurotransmitter systems contribute to neurological conditions, paving the way for more targeted interventions。 Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians are accelerating progress by integrating experimental data with theoretical frameworks to unravel complex biological mechanisms.
Future directions in research on CAS No 6516 91 2 may include exploring its role as a scaffold for developing combination therapies that synergize with existing treatments for CNS disorders。 Furthermore, investigating its interactions with other biological pathways could uncover untapped therapeutic applications beyond traditional indications。 As computational methods evolve, so too will our ability to predictively model how modifications at specific positions within this molecule will influence its biological activity—a testament to advances not only in synthetic chemistry but also in our fundamental understanding of drug-receptor interactions.
6516-91-2 (3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)